molecular formula C13H18INO2 B2415245 4-(3-(4-Iodophenoxy)propyl)morpholine CAS No. 331978-37-1

4-(3-(4-Iodophenoxy)propyl)morpholine

Cat. No.: B2415245
CAS No.: 331978-37-1
M. Wt: 347.196
InChI Key: FSIGEILBHLBMIC-UHFFFAOYSA-N
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Description

4-(3-(4-Iodophenoxy)propyl)morpholine is a chemical compound with the molecular formula C13H18INO2 It is a morpholine derivative where the morpholine ring is substituted with a 3-(4-iodophenoxy)propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-Iodophenoxy)propyl)morpholine typically involves the reaction of morpholine with 3-(4-iodophenoxy)propyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-Iodophenoxy)propyl)morpholine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The iodine atom in the phenoxy group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: The compound can be reduced to remove the iodine atom or to modify the morpholine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Products with different substituents replacing the iodine atom.

    Oxidation: Products with hydroxyl or carbonyl groups.

    Reduction: Deiodinated products or modified morpholine derivatives.

Scientific Research Applications

4-(3-(4-Iodophenoxy)propyl)morpholine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential pharmacological properties, including antifungal and antibacterial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-(4-Iodophenoxy)propyl)morpholine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its morpholine ring and iodophenoxy group. These interactions can modulate biological pathways, leading to various effects, such as inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(4-Bromophenoxy)propyl)morpholine
  • 4-(3-(4-Chlorophenoxy)propyl)morpholine
  • 4-(3-(4-Fluorophenoxy)propyl)morpholine

Uniqueness

4-(3-(4-Iodophenoxy)propyl)morpholine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. The iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s behavior in chemical and biological systems.

Properties

IUPAC Name

4-[3-(4-iodophenoxy)propyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18INO2/c14-12-2-4-13(5-3-12)17-9-1-6-15-7-10-16-11-8-15/h2-5H,1,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIGEILBHLBMIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCOC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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